molecular formula C9H11N3O3S B1379527 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide CAS No. 1785761-66-1

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide

Cat. No.: B1379527
CAS No.: 1785761-66-1
M. Wt: 241.27 g/mol
InChI Key: JPMPKJIHDWELEX-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C9H11N3O3S and its molecular weight is 241.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Potential : 1,3-benzoxazole-5-sulfonamide derivatives, including those similar to 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, were synthesized and tested for antimicrobial activity. Some compounds showed comparable or better activity against bacterial and fungal strains compared to reference drugs like Ciprofloxacin and Fluconazole (Vinoda et al., 2016).

  • Antimicrobial Evaluation of Novel Derivatives : Newly synthesized 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles and 2-substituted-5-(4-nitro/aminophenylsulfonamido)benzoxazoles were evaluated for antimicrobial activities against various bacterial and fungal strains, including drug-resistant isolates (Ertan-Bolelli et al., 2016).

Applications in Drug Development

  • Potential Light Harvesting Properties : Quantum mechanical studies of aromatic halogen-substituted sulfonamidobenzoxazole compounds, similar to this compound, revealed potential applications in light harvesting, indicating their usefulness in designing new DSSCs (Dye-Sensitized Solar Cells) (Sheena Mary et al., 2019).

  • Carbonic Anhydrase Inhibition for Cancer Therapy : Glycoconjugate benzene sulfonamides, which could include derivatives of this compound, were found to inhibit carbonic anhydrase, a tumor-associated enzyme. This inhibition is being explored for cancer therapies (Wilkinson et al., 2006).

  • Synthesis for Antitumor Activities : Certain benzoxazole derivatives, similar to this compound, have been synthesized and tested for antitumor activities against human leukemia cells, showing potential as new antitumor agents (Oksuzoglu et al., 2017).

  • Fluorescence Sensing of Anions : Derivatives of this compound have been used in the development of anion sensors, with potential applications in chemical sensing and analysis (Wu et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit rna-dependent rna polymerase (rdrp), a crucial enzyme in viral replication and transcription . This suggests that 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide may also target RdRp or similar enzymes.

Mode of Action

Based on the structural similarity to other compounds, it is plausible that it binds to its target enzyme, inhibiting its function . This interaction could lead to changes in the enzyme’s activity, potentially disrupting the replication and transcription of viruses.

Biochemical Pathways

If it does inhibit rdrp as suggested, it would affect the viral replication pathway . Inhibition of RdRp would prevent the synthesis of viral RNA, thereby disrupting the life cycle of the virus.

Result of Action

If it does inhibit rdrp, it could potentially disrupt the replication and transcription of viruses, thereby inhibiting viral proliferation .

Properties

IUPAC Name

2-(2-aminoethyl)-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c10-4-3-9-12-7-5-6(16(11,13)14)1-2-8(7)15-9/h1-2,5H,3-4,10H2,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMPKJIHDWELEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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